

# A Technical Guide to Commercially Available Sources and Purity of Rapamycin-d3

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## Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B562902

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available sources of **Rapamycin-d3** (Sirolimus-d3), its purity, and the analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in preclinical and clinical studies where deuterated rapamycin is utilized as an internal standard or for other research applications.

## Commercial Sources and Purity of Rapamycin-d3

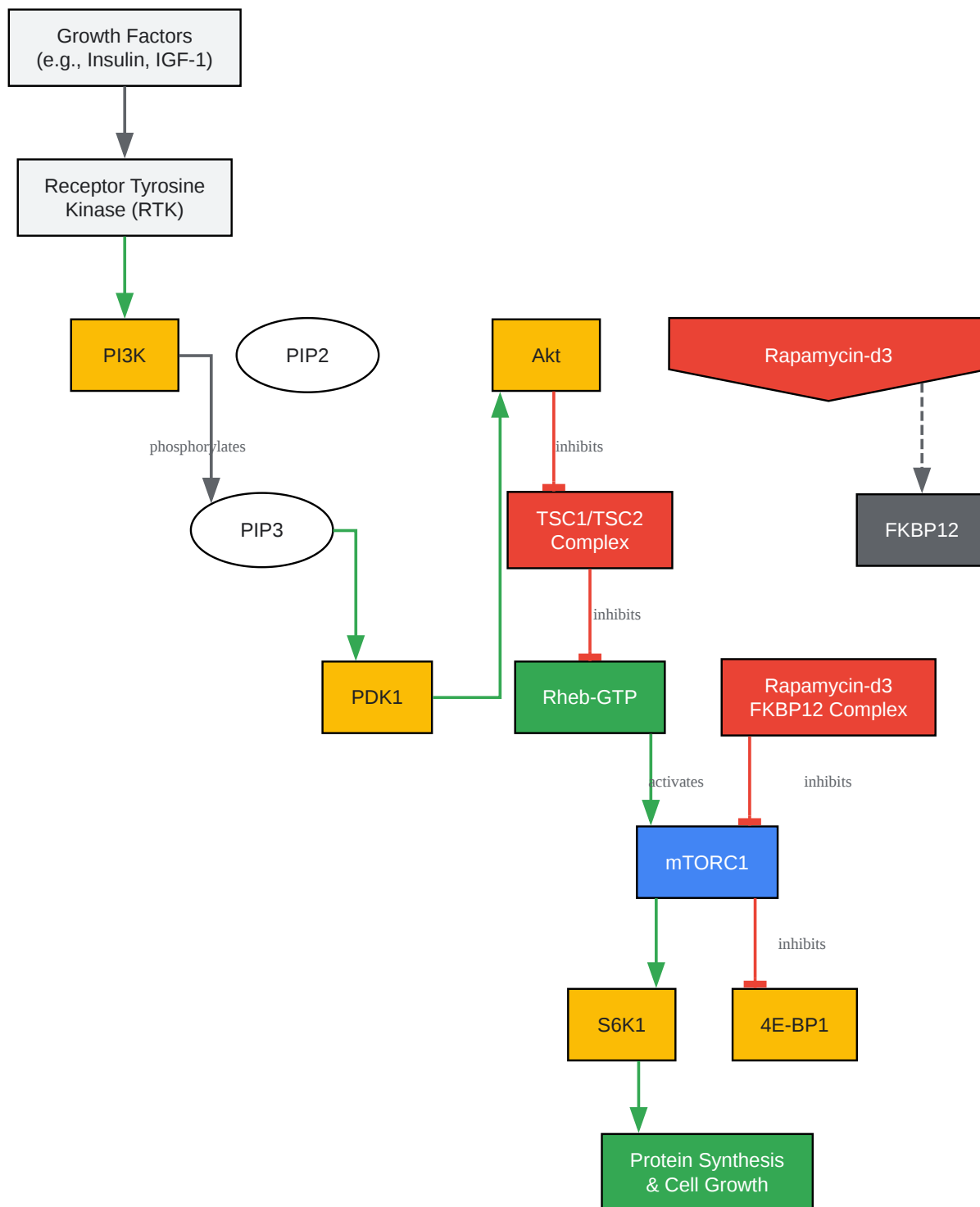
**Rapamycin-d3** is a deuterated analog of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for the quantification of Rapamycin in biological matrices by mass spectrometry. Several reputable suppliers offer **Rapamycin-d3**, with purities generally suitable for research and drug development purposes. The following table summarizes the key information from prominent commercial vendors.

Supplier	Catalog Number	Stated Chemical Purity	Stated Isotopic Purity	Analytical Method
Cayman Chemical	10007973	≥98%	≥98% deuterated forms (d1-d3)	Not specified
Expert Synthesis Solutions	ESS0404	97.0%	99.5% atom D	HPLC
ChemScene	CS-0084530	95.48%	Not specified	LCMS
Santa Cruz Biotechnology	sc-219952	85%	98%	HPLC
Cambridge Isotope Laboratories, Inc.	DLM-9220	98%	98%	Not specified

Note: The information presented in this table is based on publicly available data from the suppliers' websites and certificates of analysis. It is recommended to obtain the latest product specifications directly from the supplier before purchase and to perform independent quality control analysis.

## Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.<sup>[1][2]</sup> Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).<sup>[2]</sup> This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes of mTOR.<sup>[1][3]</sup> The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.<sup>[4]</sup>



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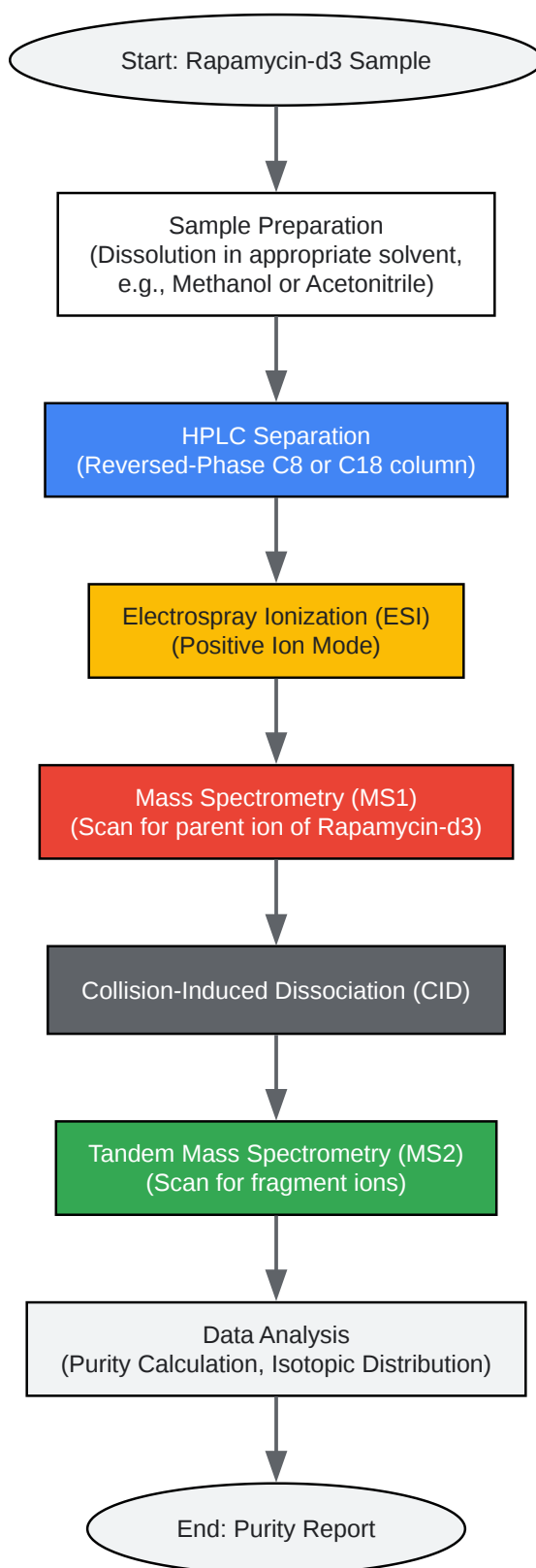
Caption: Simplified mTOR signaling pathway illustrating the mechanism of action of **Rapamycin-d3**.

## Experimental Protocols for Purity Assessment

The purity of **Rapamycin-d3** is critical for its use as an internal standard and in other research applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for assessing the chemical and isotopic purity of **Rapamycin-d3**.

## Generalized Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of **Rapamycin-d3** purity by LC-MS/MS. This workflow can be adapted for various sample matrices and instrumentation.



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Caption: Generalized workflow for the purity analysis of **Rapamycin-d3** by LC-MS/MS.

## Detailed Methodologies

This method is suitable for determining the chemical purity of **Rapamycin-d3** by separating it from non-deuterated Rapamycin and other impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: Reversed-phase C8 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 57°C.[5]
- Detection Wavelength: 277 nm.[5]
- Sample Preparation: Dissolve the **Rapamycin-d3** standard in methanol to a known concentration (e.g., 100 µg/mL). Further dilute with the mobile phase to fall within the linear range of the calibration curve.
- Procedure:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Inject a known volume of the prepared sample solution.
  - Record the chromatogram for a sufficient time to allow for the elution of all components.
  - Identify the peak corresponding to **Rapamycin-d3** based on its retention time, determined by injecting a reference standard.
  - Calculate the chemical purity by determining the area percentage of the **Rapamycin-d3** peak relative to the total area of all peaks in the chromatogram.

This method provides high sensitivity and selectivity for the quantification of **Rapamycin-d3** and the assessment of its isotopic distribution.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m particle size).
- Mobile Phase:
  - A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
  - B: Methanol with 0.1% Formic Acid
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Mass Spectrometry Parameters:
  - Multiple Reaction Monitoring (MRM) for Quantification:
    - **Rapamycin-d3**: Monitor the transition of the parent ion  $[M+NH_4]^+$  (m/z 934.6) to a specific product ion (e.g., m/z 867.6).
    - Rapamycin (unlabeled): Monitor the transition of the parent ion  $[M+NH_4]^+$  (m/z 931.6) to its corresponding product ion (e.g., m/z 864.6).
  - Full Scan for Isotopic Purity: Acquire full scan mass spectra over a relevant m/z range to observe the isotopic cluster of the  $[M+NH_4]^+$  ion of **Rapamycin-d3** and determine the relative abundance of d0, d1, d2, and d3 species.
- Sample Preparation: Prepare a stock solution of **Rapamycin-d3** in methanol or acetonitrile. Create a series of dilutions for calibration standards and quality control samples.
- Procedure:

- Develop and optimize the LC-MS/MS method for the separation and detection of **Rapamycin-d3** and potential impurities.
- Inject the prepared samples and acquire data in both MRM and full scan modes.
- For chemical purity, quantify any unlabeled Rapamycin and other impurities against a certified reference standard.
- For isotopic purity, analyze the full scan data to determine the percentage of the d3 isotopologue relative to the sum of all deuterated and non-deuterated species.

## Conclusion

This technical guide provides a foundational understanding of the commercial availability and purity of **Rapamycin-d3**, a critical reagent for many research and development activities. The provided tables and experimental protocols offer a practical starting point for sourcing and qualifying this material. It is imperative for researchers to independently verify the purity of each batch of **Rapamycin-d3** to ensure the accuracy and reliability of their experimental results. The mTOR signaling pathway and analytical workflow diagrams serve as visual aids to comprehend the compound's mechanism of action and the process of its characterization.

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